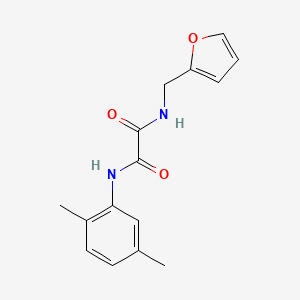![molecular formula C16H24BrNO2 B5107093 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine, also known as BPP or BPP-12, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective sigma-1 receptor agonist, which means it can activate a specific type of receptor in the brain. Sigma-1 receptors are involved in a variety of physiological processes, including pain perception, memory, and mood regulation. In
Scientific Research Applications
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine is as a tool compound for studying sigma-1 receptors. By activating these receptors, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine can help researchers understand the role they play in various physiological processes. Additionally, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine has been investigated for its potential as a therapeutic agent for treating various conditions, such as neuropathic pain, depression, and neurodegenerative diseases.
Mechanism of Action
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine acts as a selective agonist for sigma-1 receptors, which are located in various regions of the brain and peripheral tissues. When 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine binds to these receptors, it can modulate various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. These effects can lead to changes in cellular processes, such as neurotransmitter release and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine are complex and can vary depending on the specific context in which it is used. Some of the known effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine include modulation of pain perception, regulation of mood and anxiety, and protection against neurodegeneration. 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine in lab experiments is its selectivity for sigma-1 receptors. This allows researchers to specifically target these receptors without affecting other signaling pathways. Additionally, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine has a relatively low toxicity profile, which makes it a safe and useful tool compound for studying sigma-1 receptors. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine. One area of interest is the potential therapeutic applications of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine for treating various neurological and psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanisms of action of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine on sigma-1 receptors and how these effects translate to physiological and behavioral changes. Finally, there is a need for more research on the safety and toxicity of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine, particularly in relation to long-term use.
Synthesis Methods
The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine involves several steps, including the reaction of 2-bromoanisole with ethylene oxide to form 2-(2-bromophenoxy)ethanol. Next, 2-(2-bromophenoxy)ethanol is reacted with 4-methylpiperidine to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine. The purity of the compound can be verified using various methods, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYVLUXWITKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)